molecular formula C6H7IN2O B2551450 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine CAS No. 1383675-85-1

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine

Cat. No.: B2551450
CAS No.: 1383675-85-1
M. Wt: 250.039
InChI Key: CNCJBYRIUZKDON-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine (CAS: 1383675-85-1) is a heterocyclic compound with the molecular formula C₆H₇IN₂O and a molecular weight of 250.04 g/mol . The compound requires storage at 2–8°C in a dry, dark environment to maintain stability, though it is currently listed as out of stock .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.

    Introduction of the Oxazine Ring: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone to form the oxazine ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine is in medicinal chemistry. The compound is being investigated as a potential pharmacophore for drug design due to its ability to interact with specific enzymes and receptors.

Mechanism of Action :
The iodine atom in the compound enhances its binding affinity through halogen bonding, which can significantly influence its biological interactions and reactivity . This makes it a candidate for developing inhibitors or modulators for various biological targets.

Case Studies :
Recent studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Material Science

In material science, the unique structure of this compound positions it as a candidate for developing novel materials with specific electronic or optical properties. Its heterocyclic nature allows for modifications that can tailor its properties for applications in organic electronics or photonics.

Applications in Electronics :
Research indicates that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable electronic properties .

Biological Studies

The compound's interactions with biological macromolecules such as proteins and nucleic acids are under investigation to better understand its biological roles.

Biological Assays :
Studies have employed various assays to evaluate the biological activity of this compound. For instance, antimicrobial activity assessments have revealed effective inhibition against strains like Staphylococcus aureus and Escherichia coli .

Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryInvestigated as a pharmacophore for drug designPotential anticancer activity against various cell lines .
Material ScienceCandidate for novel materials with electronic/optical propertiesUtilization in OLEDs and organic solar cells due to favorable properties .
Biological StudiesInteraction studies with proteins/nucleic acidsEffective antimicrobial activity against S. aureus and E. coli .

Mechanism of Action

The mechanism of action of 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Modifications

Imidazo-oxazine Derivatives

  • Pretomanid (PA-824) : A clinical-stage anti-tuberculosis drug containing a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine pharmacophore. This scaffold is critical for binding to the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis (Mtb), enabling nitro-reduction and bactericidal activity .
  • Compound 56 : A sulfonamide-substituted imidazo-oxazine derivative with a MIC₉₀ of 1.63 μM against Mtb, demonstrating that side-chain modifications influence potency .
Parameter 3-Iodo-pyrazolo-oxazine Pretomanid (Imidazo-oxazine)
Core Structure Pyrazolo-oxazine Imidazo-oxazine
Key Substituent Iodine (C3) Nitro (C2)
Molecular Weight (g/mol) 250.04 ~500 (varies with substituents)
Biological Activity Limited data Anti-TB (MIC₉₀: 0.015–0.5 μM)

Key Insight : The pyrazolo-oxazine core lacks the nitro group critical for anti-TB activity in imidazo-oxazines. However, the iodine substituent offers unique reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Other Pyrazolo-oxazine Derivatives

  • Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS: 153597-59-2): A carboxyethyl ester derivative with improved solubility due to the ester group .

Biological Activity

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, properties, and notable biological activities based on recent research findings.

  • Chemical Formula : C₆H₇IN₂O
  • Molecular Weight : 250.04 g/mol
  • CAS Number : 1383675-85-1
  • Boiling Point : Approximately 321.8 °C (predicted) .
PropertyValue
Molecular FormulaC₆H₇IN₂O
Molecular Weight250.04 g/mol
Boiling Point321.8 °C (predicted)
Density2.24 g/cm³ (predicted)
pKa0.98 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of iodine at the third position is crucial for enhancing its biological activity.

Biological Activity

Recent studies have highlighted various biological activities associated with pyrazolo derivatives, including:

Antimicrobial Activity

Pyrazolo compounds have been shown to possess significant antimicrobial properties. Research indicates that derivatives similar to this compound exhibit effective inhibition against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of pyrazolo compounds has been extensively studied. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit tumor growth by interfering with critical cellular pathways. The mechanism often involves the inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor proliferation .

Case Studies

  • Study on Antitumor Effects :
    A study evaluated the cytotoxic effects of various pyrazolo derivatives against cancer cell lines such as HepG2 and HCT116. The results indicated that certain derivatives exhibited IC50 values as low as 6.9 µg/mL against HepG2 cells .
  • Antibacterial Screening :
    In another investigation, a series of pyrazolo compounds were screened for antibacterial activity against both gram-positive and gram-negative bacteria. The results showed promising inhibition zones, suggesting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the biological efficacy of pyrazolo compounds. The presence of electron-withdrawing groups like iodine enhances the compound's reactivity and biological activity. This relationship is often evaluated using quantitative structure-activity relationship (QSAR) models to predict the biological outcomes based on molecular descriptors .

Q & A

Basic Research Questions

Q. What analytical methods are critical for confirming the structure of 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine derivatives?

  • Methodological Answer : Modern structural elucidation relies on NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography for unambiguous confirmation. For example, validated triazolothiadiazine derivatives using these techniques, while applied similar methods to characterize carboxylic acid salts of related heterocycles.

Q. What synthetic strategies are employed to construct the pyrazolo[5,1-b][1,3]oxazine core?

  • Methodological Answer : The core can be synthesized via multi-step routes starting from functionalized pyrazoles . demonstrates regiocontrolled synthesis using hydroxyethyl-protected pyrazoles, followed by cyclization. Alternatively, describes fused heterocycles via condensation reactions with benzothiazolo or pyrido precursors.

Q. How does halogen substitution (e.g., iodine) influence the reactivity of pyrazolo-oxazine derivatives?

  • Methodological Answer : Halogens modulate electronic properties and cross-coupling potential . While direct data on iodo derivatives are limited, and highlight bromo- and methyl-substituted analogues, suggesting iodine’s bulkier size may require tailored optimization of reaction conditions (e.g., Sonogashira coupling).

Q. What computational tools predict the physicochemical properties of pyrazolo-oxazine derivatives?

  • Methodological Answer : Tools like SwissADME ( ) calculate lipophilicity (ClogP), solubility, and drug-likeness. These predictions guide synthetic prioritization, as seen in , where ClogP guided heterocyclic substitutions to improve aqueous solubility.

Q. How is regioselectivity achieved in pyrazolo-oxazine functionalization?

  • Methodological Answer : Protecting group strategies (e.g., hydroxyethyl groups on pyrazole N1 in ) and catalyst-controlled reactions (e.g., palladium-mediated couplings) are key. ’s regiocontrolled synthesis of benzo-fused derivatives further illustrates this principle.

Advanced Research Questions

Q. How can structural modifications enhance solubility while maintaining NLRP3 inhibitory activity?

  • Methodological Answer : Introducing basic amines (e.g., methylamino groups in ’s GDC-2394) improves solubility by increasing polarity. Alternatively, replaced phenyl rings with pyridine heterocycles , reducing ClogP by 1–2 units while retaining anti-TB potency.

Q. What in vivo models validate the efficacy of pyrazolo-oxazine derivatives as NLRP3 inhibitors?

  • Methodological Answer : Cynomolgus monkey safety studies ( ) and murine models of inflammatory diseases ( ) are critical. GDC-2394 showed reduced renal toxicity in primates and efficacy in NLRP3-driven inflammation models, supporting clinical translation.

Q. How do SAR studies optimize anti-mycobacterial activity in pyrazolo-oxazine derivatives?

  • Methodological Answer : and emphasize the 2-nitroimidazooxazine subunit as a pharmacophore for Mtb inhibition. Substitutions at C6 (e.g., trifluoromethoxybenzyloxy in ’s pretomanid) and heterocyclic linkers ( ) enhance metabolic stability and potency.

Q. What strategies mitigate preclinical toxicity in pyrazolo-oxazine-based drug candidates?

  • Methodological Answer : Addressing compound precipitation ( ) requires solubility optimization via amine substituents. Additionally, lipophilic ligand efficiency (LLE) metrics balance potency and physicochemical properties, as demonstrated in NLRP3 inhibitor development.

Q. How do metabolic stability studies inform pyrazolo-oxazine derivative design?

  • Methodological Answer : Microsomal stability assays and pharmacokinetic profiling (e.g., ’s bipyridine analogues) identify metabolically labile sites. For instance, replacing phenyl with pyridine improved stability (t₁/₂ > 4 hrs in mice) and oral bioavailability.

Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJBYRIUZKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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